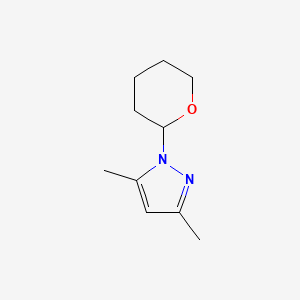

3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole

CAS No.: 1820650-04-1

Cat. No.: VC5920874

Molecular Formula: C10H16N2O

Molecular Weight: 180.251

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820650-04-1 |

|---|---|

| Molecular Formula | C10H16N2O |

| Molecular Weight | 180.251 |

| IUPAC Name | 3,5-dimethyl-1-(oxan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C10H16N2O/c1-8-7-9(2)12(11-8)10-5-3-4-6-13-10/h7,10H,3-6H2,1-2H3 |

| Standard InChI Key | YWAVFDMTWPVVHO-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2CCCCO2)C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure of 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole consists of a five-membered pyrazole ring substituted at positions 1, 3, and 5. The 1-position is occupied by an oxan-2-yl (tetrahydropyran-2-yl) group, while methyl groups are attached to the 3- and 5-positions. This substitution pattern influences the compound’s electronic and steric properties, modulating its reactivity and interactions with biological targets.

Key Structural Features:

-

Pyrazole Ring: Aromatic heterocycle with two adjacent nitrogen atoms.

-

Oxan-2-yl Group: A six-membered oxygen-containing ring (tetrahydropyran) attached via its 2-position oxygen atom.

-

Dimethyl Substituents: Methyl groups at positions 3 and 5 enhance steric bulk and hydrophobicity.

Comparative Analysis with Analogous Compounds

The compound 3,5-dimethyl-1-phenylpyrazole (CAS 1131-16-4) serves as a structural analog, differing primarily in the 1-position substituent (phenyl vs. oxan-2-yl) . This phenyl-substituted derivative exhibits a melting point of 270–272°C, a boiling point of 144–145°C at 12 mm Hg, and a density of 1.057 g/cm³ . Such data provide a baseline for inferring the physicochemical behavior of the oxan-2-yl variant.

Physicochemical Properties

Thermal Stability and Phase Behavior

While direct measurements for 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole are unavailable, its phenyl analog demonstrates high thermal stability, with a melting point exceeding 270°C . The oxan-2-yl group, being less aromatic than phenyl, may reduce melting and boiling points due to decreased intermolecular π-π interactions.

Predicted Properties:

-

Melting Point: Estimated 150–200°C (lower than phenyl analog).

-

Boiling Point: ~120–130°C at reduced pressure.

Solubility and Partitioning

The solubility profile of pyrazole derivatives is highly substituent-dependent. The phenyl analog exhibits limited solubility in polar solvents like DMSO and methanol . Introducing the oxan-2-yl group, which contains an ether oxygen, may enhance solubility in polar aprotic solvents while retaining lipophilicity due to the methyl groups.

Solubility Predictions:

-

Polar Solvents: Moderate solubility in DMSO, acetone, and THF.

-

Aqueous Media: Low solubility due to hydrophobic methyl and tetrahydropyran groups.

-

LogP: Estimated 2.5–3.0, indicating moderate lipophilicity.

Synthesis and Industrial Production

Synthetic Routes

Pyrazole derivatives are typically synthesized via cyclocondensation reactions. For 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole, a plausible route involves:

-

Formation of the Pyrazole Core: Reaction of hydrazine with a 1,3-diketone precursor.

-

N-Substitution: Introducing the oxan-2-yl group via nucleophilic substitution or coupling reactions.

-

Purification: Chromatography or recrystallization to isolate the product.

Example Reaction:

Industrial Scalability

Large-scale production would require optimizing reaction conditions (e.g., solvent selection, catalyst loading) to maximize yield and purity. Continuous-flow reactors could enhance efficiency by maintaining precise temperature and mixing control.

Applications in Medicinal Chemistry

Biological Activity

Pyrazole derivatives are renowned for their pharmacological potential. The phenyl analog 3,5-dimethyl-1-phenylpyrazole has been explored for antimicrobial and anti-inflammatory properties . The oxan-2-yl variant may exhibit similar bioactivity, with enhanced pharmacokinetic properties due to improved solubility.

Drug Development Case Studies

Although specific data on the oxan-2-yl compound is lacking, structurally related pyrazoles have entered clinical trials. For example, celecoxib, a COX-2 inhibitor, shares a pyrazole core and demonstrates the scaffold’s relevance to drug design .

Industrial and Material Science Applications

Agrochemicals

Pyrazole derivatives are integral to modern pesticides. The methyl and oxan-2-yl groups in 3,5-dimethyl-1-(oxan-2-yl)-1H-pyrazole could enhance binding to insecticidal targets while improving environmental stability.

Specialty Polymers

Incorporating pyrazole units into polymers may yield materials with unique thermal and mechanical properties. The oxan-2-yl group’s ether linkage could facilitate cross-linking in epoxy resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume